molecular formula C13H16O2 B1603532 4-(2-Methoxyphenyl)cyclohexan-1-one CAS No. 40505-51-9

4-(2-Methoxyphenyl)cyclohexan-1-one

Cat. No.: B1603532
CAS No.: 40505-51-9
M. Wt: 204.26 g/mol
InChI Key: YWBVMKOZLKYKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyphenyl)cyclohexan-1-one: is an organic compound with the molecular formula C13H16O2 . It is a derivative of cyclohexanone, where a methoxyphenyl group is attached to the cyclohexanone ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)cyclohexan-1-one typically involves the Friedel-Crafts acylation of 2-methoxybenzene with cyclohexanone. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction conditions include:

    Reagents: 2-methoxybenzene, cyclohexanone, aluminum chloride

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to complete the reaction

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyphenyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or diketones

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

4-(2-Methoxyphenyl)cyclohexan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of advanced materials and as a building block in polymer chemistry.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)cyclohexan-1-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction cascades, leading to physiological or biochemical effects.

Comparison with Similar Compounds

  • 4-(4-Methoxyphenyl)cyclohexanone
  • 2-(3-Methoxyphenyl)cyclohexanone
  • 2-(4-Methoxyphenyl)cyclohexanone

Comparison: 4-(2-Methoxyphenyl)cyclohexan-1-one is unique due to the position of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

CAS No.

40505-51-9

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

4-(2-methoxyphenyl)cyclohexan-1-one

InChI

InChI=1S/C13H16O2/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-5,10H,6-9H2,1H3

InChI Key

YWBVMKOZLKYKIF-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2CCC(=O)CC2

Canonical SMILES

COC1=CC=CC=C1C2CCC(=O)CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
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reactant
Reaction Step One
Name
COc1ccccc1C1C=CC(=O)CC1
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

To a suspension of palladium on carbon (3.75 g, 25% wt) in 200 mL ethylacetate was added a 1:2 mixture of 4-(2-Melhoxy-phenyl)-cyclohex-3-enone and 4-(2-Methoxy-phenyl)-cyclohex-2-enone (15 g, 75.0 mmol) under argon. The suspension was stirred under a hydrogen at 1 atm. for 6.5 h, filtered through celite,concentrated in vacuo, and crystallized from ethylacetate to give 4-(2-Methoxy-phenyl)-cyclohexanone.
[Compound]
Name
4-(2-Melhoxy-phenyl)-cyclohex-3-enone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(2-Methoxy-phenyl)-cyclohex-2-enone
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of palladium on carbon (3.75 g, 25% wt) in 200 mL ethylacetate was added a 1:2 mixture of 4-(2-Methoxy-phenyl)-cyclohex-3-enone and 4-(2-Methoxy-phenyl)-cyclohex-2-enone (15 g, 75.0 mmol) under argon. The suspension was stirred under a hydrogen at 1 atm. for 6.5 h, filtered through celite, concentrated in vacuo, and crystallized from ethylacetate to give 4-(2-Methoxy-phenyl)-cyclohexanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(2-Methoxy-phenyl)-cyclohex-2-enone
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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